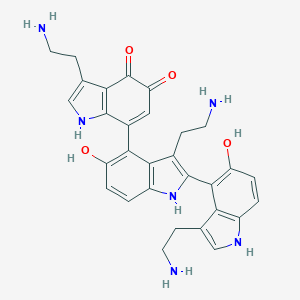
Tdo-HT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine is a complex organic compound derived from serotonin oxidation. This compound is notable for its reactivity and potential implications in various biological processes, particularly in neurodegenerative diseases and inflammatory conditions .
Vorbereitungsmethoden
The synthesis of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine typically involves the oxidation of serotonin (5-hydroxytryptamine) using specific oxidizing agents. One common method includes the use of myeloperoxidase, an enzyme that catalyzes the oxidation of serotonin to form tryptamine-4,5-dione . Industrial production methods may involve the use of chemical oxidants such as hydrogen peroxide in the presence of transition metal catalysts .
Analyse Chemischer Reaktionen
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized, leading to the formation of various quinone derivatives.
Reduction: Reduction reactions can convert the dione back to its corresponding hydroxy derivatives.
Substitution: The compound can react with thiols to form thiol-adducts, which are significant in biological systems
Common reagents used in these reactions include hydrogen peroxide, thiols, and various transition metal catalysts. Major products formed from these reactions include quinone derivatives and thiol-adducts .
Wissenschaftliche Forschungsanwendungen
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine involves its reactivity with thiols and other nucleophiles. This reactivity leads to the modification of proteins and other biomolecules, potentially altering their function. The compound’s molecular targets include cytoskeletal proteins and enzymes involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine include:
Serotonin (5-hydroxytryptamine): The precursor to the compound, involved in neurotransmission.
Tryptamine: A simpler indole derivative with similar structural features.
Quinone derivatives: Compounds formed through the oxidation of various aromatic compounds, sharing similar reactivity.
The uniqueness of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine lies in its specific formation from serotonin and its potential biological implications, particularly in neurodegenerative and inflammatory conditions .
Eigenschaften
CAS-Nummer |
118230-91-4 |
|---|---|
Molekularformel |
C30H30N6O4 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2 |
InChI-Schlüssel |
CEMLZXOOHUQQHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
Key on ui other cas no. |
118230-91-4 |
Synonyme |
4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















